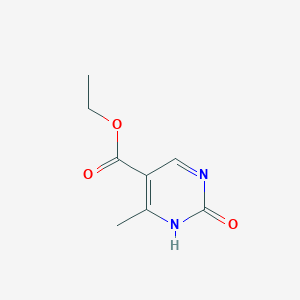

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Overview

Description

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (CAS: 6214-64-8) is a pyrimidine derivative featuring a hydroxyl group at position 2, a methyl group at position 4, and an ethyl carboxylate moiety at position 3. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic compounds with biological activities. Its structure allows for diverse functionalization, making it a scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-hydroxy-4-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions for a specified period, usually around 2 hours . After the reaction, excess reagents are removed by evaporation under vacuum.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The pyrimidine core allows for variations at positions 2, 4, and 4. Key analogues include:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Phenyl vs. Methyl Groups : The phenyl substituent (e.g., in Compound 8) increases molecular weight and lipophilicity (logP ~2.5) compared to the methyl group in the target compound (logP ~1.2) .

- Hydroxyl vs. <5 mg/mL for chloro derivatives) .

Key Observations :

- Chlorination Efficiency : Replacing hydroxyl with chloro (e.g., using POCl₃) achieves near-quantitative yields (98% in Compound 9) due to favorable thermodynamics .

- Aromatic Substitution Challenges : Introducing phenyl groups (e.g., in 4c) reduces yields (50%) due to steric hindrance during cyclization .

Spectroscopic and Physicochemical Properties

Table 3: NMR Data Comparison (¹H and ¹³C)

Key Observations :

Biological Activity

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (EMPC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EMPC, highlighting its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

EMPC is characterized by its unique pyrimidine ring structure, which includes a hydroxyl group and a carboxylate moiety. This structural arrangement is significant for its biological interactions and pharmacological properties.

The biological activity of EMPC is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in non-covalent interactions with proteins and nucleic acids, influencing their activity. Notably, EMPC has been investigated for:

- Antimicrobial Activity : EMPC exhibits potential against a range of microbial pathogens, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that EMPC may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study exploring the antimicrobial properties of EMPC demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that EMPC effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that EMPC could serve as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of EMPC against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that EMPC significantly reduced cell viability with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

These results highlight EMPC's potential as an effective anticancer agent with a favorable selectivity index compared to traditional treatments .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation focused on the efficacy of EMPC against multi-drug resistant strains of bacteria. The study found that EMPC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

- Case Study on Cancer Cell Lines : Another study assessed the impact of EMPC on apoptosis markers in cancer cells. It was observed that treatment with EMPC led to increased levels of caspase-9, indicating the activation of apoptotic pathways. This was further corroborated by flow cytometry analyses showing an increase in sub-G1 phase cells post-treatment .

Comparative Analysis with Similar Compounds

EMPC’s biological activities can be compared to other pyrimidine derivatives, such as Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. While these compounds also exhibit antimicrobial and anticancer properties, EMPC is distinguished by its specific substitution pattern which may enhance its interaction with biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Low | Moderate |

| Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | High | Low |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate in academic research?

The compound is synthesized via the Biginelli reaction , a three-component condensation of an aldehyde, ethyl acetoacetate, and urea/thiourea derivatives under acidic conditions. For example, analogous pyrimidines are prepared using substituted aldehydes and cyclocondensation to form the heterocyclic core. Optimization of catalysts (e.g., Lewis acids like Yb(OTf)₃), solvents (ethanol or THF), and temperature is critical for yield enhancement .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Key methods include:

- X-ray crystallography : Refinement using SHELXL confirms molecular geometry and hydrogen-bonding networks .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl and hydroxy groups).

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.

Advanced Questions

Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?

Discrepancies often arise from approximations in computational models (e.g., gas-phase DFT vs. solid-state data). Strategies include:

- Re-refining X-ray data with alternative software (e.g., OLEX2 vs. SHELXL) to detect systematic errors .

- Performing periodic DFT calculations to account for crystal packing effects.

- Validating hydrogen bonds via Hirshfeld surface analysis.

Q. What methodologies are recommended for analyzing the ring puckering dynamics of the pyrimidine core?

Use the Cremer-Pople puckering parameters to quantify non-planarity:

- Calculate puckering amplitude (Q) and phase angles (θ, φ) from X-ray-derived atomic coordinates .

- Compare with related derivatives (e.g., trifluoromethyl analogs) to assess substituent effects on conformation .

Q. How should researchers design experiments to investigate the tautomeric behavior of the 2-hydroxy group?

Study keto-enol equilibria using:

- Variable-temperature NMR to observe equilibrium shifts.

- X-ray diffraction at multiple temperatures to detect structural changes.

- DFT calculations to map potential energy surfaces and identify stable tautomers.

Q. What strategies resolve contradictory biological activity data among structurally similar pyrimidines?

Address inconsistencies by:

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZAXNKEIQRZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349827 | |

| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-64-8 | |

| Record name | ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.